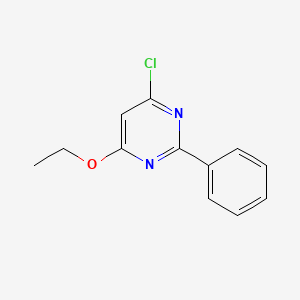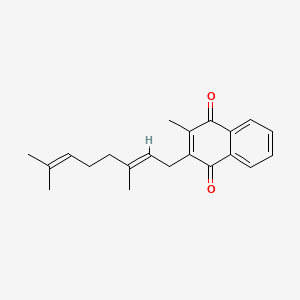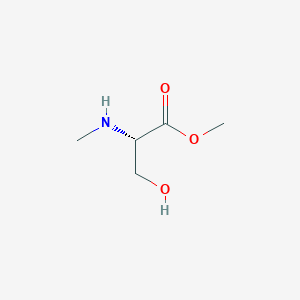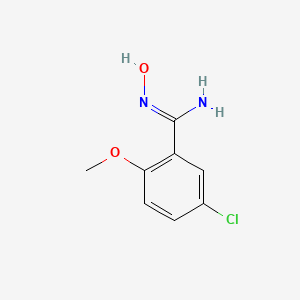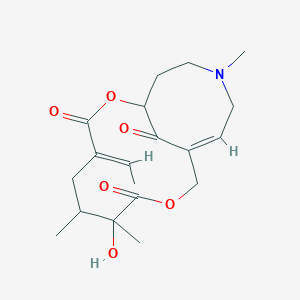
Crotaverrine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Crotaverrine is a naturally occurring alkaloid isolated from the seeds of Crotalaria verrucosa Linn. It is a macrocyclic diester of otonecine and diastereoisomeric integerrinecic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
Crotaverrine can be synthesized through the extraction from the seeds of Crotalaria verrucosa. The seeds are subjected to various extraction and purification processes to isolate the compound. The synthetic route involves the use of solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The reaction conditions typically include maintaining the temperature at 37°C and using ultrasonic baths to enhance solubility.
Industrial Production Methods
Industrial production of this compound involves large-scale extraction and purification processes. The seeds of Crotalaria verrucosa are harvested and processed to extract the compound. The extraction process is optimized to ensure high yield and purity. The compound is then purified using techniques such as chromatography and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Crotaverrine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products.
Reduction: The compound can be reduced under specific conditions to yield reduced forms.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized derivatives, while reduction can produce reduced forms of this compound.
Scientific Research Applications
Crotaverrine has several scientific research applications, including:
Chemistry: Used as a model compound for studying macrocyclic diesters and their reactivity.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of smooth muscle spasms and other conditions.
Industry: Utilized in manufacturing processes to improve product quality and efficiency.
Mechanism of Action
Crotaverrine exerts its effects by inhibiting phosphodiesterase-4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound increases the levels of cAMP, leading to smooth muscle relaxation . This mechanism is similar to that of drotaverine, a related compound.
Comparison with Similar Compounds
Crotaverrine is structurally related to other alkaloids such as drotaverine and papaverine. it displays unique properties that distinguish it from these compounds:
Papaverine: While papaverine also inhibits PDE4, this compound has a macrocyclic diester structure, making it unique in its class.
Similar Compounds
- Drotaverine
- Papaverine
- Otonecine
- Integerrinecic acid
This compound’s unique structure and properties make it a compound of significant interest in various scientific and industrial fields.
Properties
Molecular Formula |
C19H27NO6 |
|---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
(4E,11Z)-4-ethylidene-7-hydroxy-6,7,14-trimethyl-2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-ene-3,8,17-trione |
InChI |
InChI=1S/C19H27NO6/c1-5-13-10-12(2)19(3,24)18(23)25-11-14-6-8-20(4)9-7-15(16(14)21)26-17(13)22/h5-6,12,15,24H,7-11H2,1-4H3/b13-5+,14-6- |
InChI Key |
HPDHKHMHQGCNPE-LSMSNJBFSA-N |
Isomeric SMILES |
C/C=C/1\CC(C(C(=O)OC/C/2=C/CN(CCC(C2=O)OC1=O)C)(C)O)C |
Canonical SMILES |
CC=C1CC(C(C(=O)OCC2=CCN(CCC(C2=O)OC1=O)C)(C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


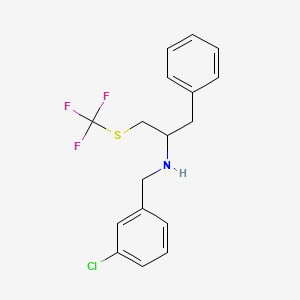
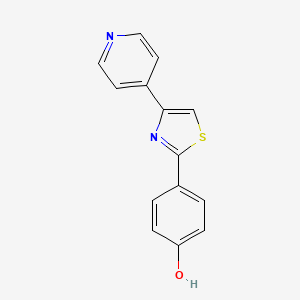
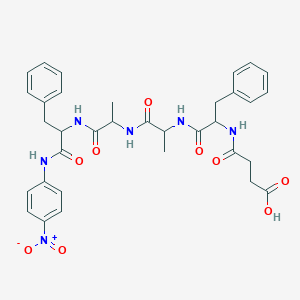
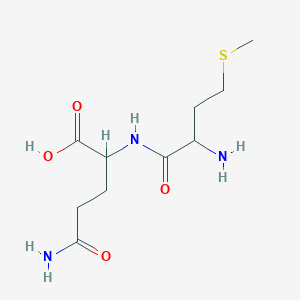
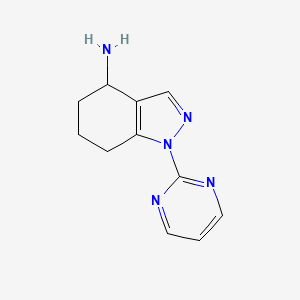

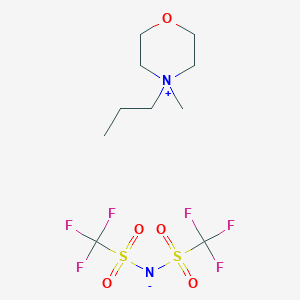

![3-(4-Methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide](/img/structure/B15095210.png)
